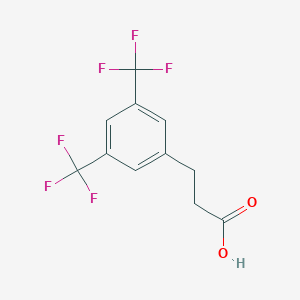
3,5-Bis(trifluoromethyl)hydrocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)hydrocinnamic acid is a chemical compound with the molecular formula C11H8F6O2 . It is used in the preparation of novel biologically active amides .
Molecular Structure Analysis
The crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid has been determined and described . The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations . The title compound crystallizes in the monoclinic P 2 1 /c space group with one molecule in the asymmetric unit .
Physical And Chemical Properties Analysis
The molecular weight of 3,5-Bis(trifluoromethyl)hydrocinnamic acid is 286.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The exact mass and monoisotopic mass are 286.04284847 g/mol .
Aplicaciones Científicas De Investigación
Structural Analysis
The crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid, with the systematic name 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, has been determined and described . The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations . The propanoic acid side chain of the studied molecule has a bent conformation .
Conformational Analysis
According to Density Functional Theory calculations in the gas phase (at the B3LYP/aug-cc-pvDZ level), the presence of the two CF3 groups (strong electron-withdrawing character) increases the population of the gauche conformers by a substituent electronic effect . This may be a minor factor contributing to the appearance of this conformation observed in the solid state .
Hydrophobic Probe
Trans-3,5-Bis(trifluoromethyl)cinnamic acid was employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
Organic Building Blocks
3,5-Bis(trifluoromethyl)hydrocinnamic acid is used as an organic building block .
NK1 Receptor Ligands
In the investigation centered around NK1 receptor ligands, 3,5-bistrifluoromethylhydrocinnamic acid was dealt with, which is a member of a wider family of hydrocinnamic acids (3-phenylpropanoic acids, 3-PPAs) .
Trifluoromethyl Group Rotation
In the case of 3,5-bistrifluoromethylhydrocinnamic acid, it was possible to find many closely lying minima resulting from low-barrier rotation of the trifluoromethyl groups .
Safety and Hazards
3,5-Bis(trifluoromethyl)hydrocinnamic acid may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician .
Mecanismo De Acción
Target of Action
It has been used in the preparation of novel biologically active amides , suggesting that it may interact with a variety of biological targets.
Mode of Action
It has been employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core . This suggests that it may interact with its targets through hydrophobic interactions.
Result of Action
Its use in the preparation of biologically active amides suggests that it may have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h3-5H,1-2H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISLXJGPJUAEHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361455 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181772-16-7 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is unique about the conformation of the propanoic acid side chain in the crystal structure of 3,5-bis(trifluoromethyl)hydrocinnamic acid?
A1: The crystal structure analysis revealed that the propanoic acid side chain in 3,5-bis(trifluoromethyl)hydrocinnamic acid adopts a gauche conformation []. This is unusual compared to other 3-phenylpropanoic acid structures found in the Cambridge Structural Database, which typically exhibit a trans conformation for this dihedral angle. Density Functional Theory calculations suggest that the presence of the two electron-withdrawing trifluoromethyl (CF3) groups might contribute to the observed gauche conformation in the solid state [].
Q2: What is the primary intermolecular interaction responsible for the crystal packing of 3,5-bis(trifluoromethyl)hydrocinnamic acid?
A2: The crystal structure of 3,5-bis(trifluoromethyl)hydrocinnamic acid is primarily stabilized by centrosymmetric O–H∙∙∙O hydrogen-bonded dimers []. These dimers, represented by the graph set notation R22(8), involve the carboxylic acid groups of adjacent molecules. Computational analysis using the CE-B3LYP method indicated that this interaction exhibits the strongest pairwise interaction energy (Etot = −67.9 kJ/mol) within the crystal lattice [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

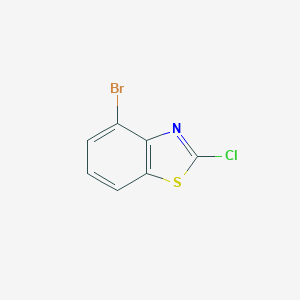
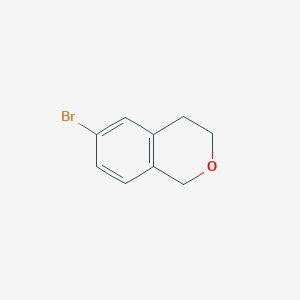
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)


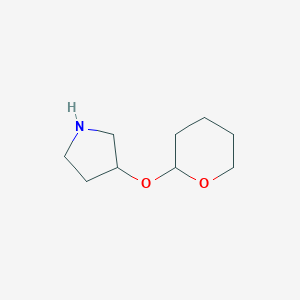
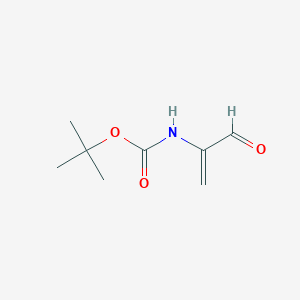
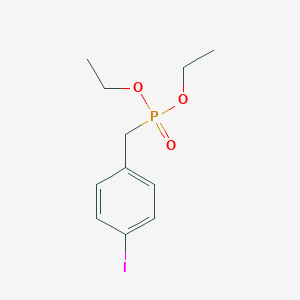
![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)
![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)
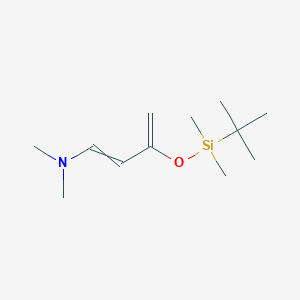

![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)
